![molecular formula C16H20N2O B5195977 3-{[(4-methylcyclohexyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5195977.png)
3-{[(4-methylcyclohexyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-methylcyclohexyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, commonly known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a synthetic compound that belongs to the indole family of organic compounds and has a unique structure that makes it an attractive candidate for research purposes.
Mechanism of Action
The mechanism of action of MMPI involves its ability to inhibit the activity of certain enzymes, including matrix metalloproteinases (MMPs), which are involved in cancer cell growth and proliferation. MMPI also inhibits the aggregation of beta-amyloid peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
MMPI has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the inhibition of beta-amyloid peptide aggregation, and the potential to improve cognitive function in Alzheimer's disease patients.
Advantages and Limitations for Lab Experiments
One of the main advantages of MMPI in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that it can be expensive to synthesize, which may limit its use in some research applications.
Future Directions
There are several future directions for research on MMPI, including its potential use in combination with other cancer treatments to improve efficacy, its potential use in the treatment of other neurodegenerative diseases, and further optimization of its synthesis method to improve yield and reduce costs. Additionally, more research is needed to fully understand the mechanism of action of MMPI and its potential side effects.
Synthesis Methods
The synthesis of MMPI involves several steps, including the reaction of 4-methylcyclohexylamine with isatin to form an imine intermediate, which is then reduced to the desired MMPI compound. This synthesis method has been optimized and improved over the years, leading to high yields and purity of the final product.
Scientific Research Applications
MMPI has been extensively studied for its potential use in various research applications, particularly in the field of cancer research. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. MMPI has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the development of Alzheimer's disease.
properties
IUPAC Name |
3-[(4-methylcyclohexyl)iminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11-6-8-12(9-7-11)17-10-14-13-4-2-3-5-15(13)18-16(14)19/h2-5,10-12,18-19H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJIMWMAYVDTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-iodobenzyl)thio]-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B5195898.png)
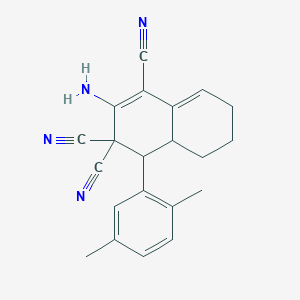
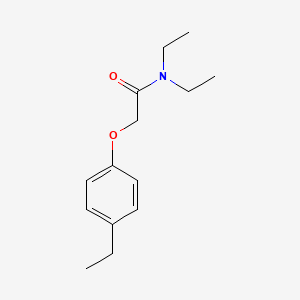
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5195919.png)
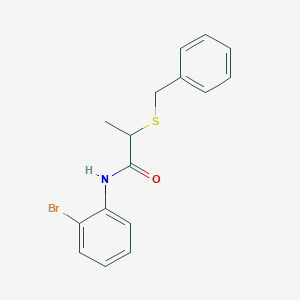
![N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5195946.png)
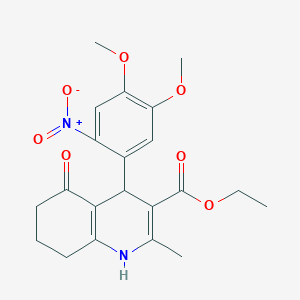

![3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5195962.png)
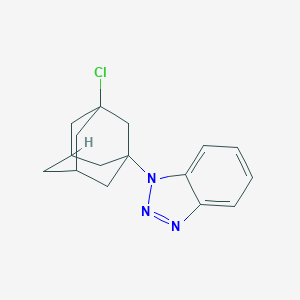
![1-[(3-methyl-2-pyridinyl)methyl]-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5195976.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5195982.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5195987.png)
![1-isobutyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5195990.png)